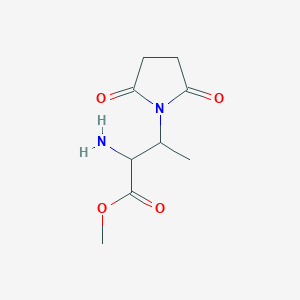

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate is a chemical compound with the molecular formula C9H14N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with amino acids or their esters. One common method includes the coupling of 2,5-dioxopyrrolidin-1-yl with methyl 2-amino-3-butanoate under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate has several scientific research applications:

Medicinal Chemistry: It is used in the development of anticonvulsant drugs and other therapeutic agents.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to fit into the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

- 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile

- 2,5-Dioxopyrrolidin-1-yl 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate

- 2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate

Uniqueness

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate is unique due to its specific structure, which combines the properties of pyrrolidine-2,5-dione and amino acid derivatives. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .

Biological Activity

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate, with CAS number 1706428-42-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action based on various studies.

- Molecular Formula : C9H14N2O4

- Molecular Weight : 214.22 g/mol

- Structure : The compound features a pyrrolidine ring that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors in a controlled environment to ensure the formation of the desired product with high purity. The exact synthetic route can vary based on the desired yield and purity levels.

Anticonvulsant Activity

Research indicates that derivatives of the pyrrolidine structure exhibit anticonvulsant properties. For instance, a study evaluated new amides derived from related compounds and demonstrated significant anticonvulsant activity in animal models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results showed that several derivatives provided protection against seizures in these models, suggesting that this compound may possess similar properties due to its structural similarities .

The proposed mechanism for the anticonvulsant activity includes modulation of calcium channels, particularly Cav1.2 (L-type), which are critical in neuronal excitability and neurotransmitter release . This modulation can help stabilize neuronal membranes and prevent excessive firing associated with seizures.

Neurotoxicity Assessment

Neurotoxicity was assessed using the rotarod test, which evaluates motor coordination and balance in rodents. Compounds similar to this compound showed varying degrees of toxicity, indicating that while some derivatives were effective as anticonvulsants, they also posed risks for neurotoxic effects .

Comparative Biological Activity

A summary table comparing various derivatives and their biological activities is presented below:

| Compound Name | Anticonvulsant Activity | Toxicity (TD50 mg/kg) | Mechanism |

|---|---|---|---|

| This compound | Yes (inferred) | TBD | Calcium channel modulation |

| Derivative A | Yes | 162.4 | Calcium channel inhibition |

| Derivative B | No | N/A | N/A |

Case Studies

Case Study 1: Efficacy in Animal Models

In one study involving various derivatives, this compound was tested alongside other compounds for their efficacy in seizure models. The findings suggested that some derivatives exhibited protective effects against induced seizures without significant neurotoxicity .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that certain derivatives displayed high metabolic stability and low hepatotoxicity when tested on human liver microsomes. This stability is crucial for developing safe therapeutic agents .

Properties

Molecular Formula |

C9H14N2O4 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate |

InChI |

InChI=1S/C9H14N2O4/c1-5(8(10)9(14)15-2)11-6(12)3-4-7(11)13/h5,8H,3-4,10H2,1-2H3 |

InChI Key |

GKHYWMAWUDLXFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)OC)N)N1C(=O)CCC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.